molecular formula C11H12FNO B599098 4-Fluoro-3-pyrrolidinobenzaldehyde CAS No. 1197193-31-9

4-Fluoro-3-pyrrolidinobenzaldehyde

Cat. No. B599098
CAS RN: 1197193-31-9
M. Wt: 193.221
InChI Key: MSDFLEONWSSNMO-UHFFFAOYSA-N
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Description

4-Fluoro-3-pyrrolidinobenzaldehyde is a chemical compound with the molecular formula C11H12FNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom and a pyrrolidinyl group . The exact structure can be represented by the SMILES notation: O=CC1=CC=C(F)C(N2CCCC2)=C1 .

Scientific Research Applications

Synthesis and Molecular Properties

  • Fluoro-Hydroxyprolines Synthesis : The synthesis of 3-fluoro-4-hydroxyprolines (F-Hyps), starting from 4-oxo-l-proline derivatives, illustrates the impact of hydroxylation and fluorination on the pyrrolidine ring pucker and trans:cis amide bond ratio. This affects molecular recognition in biological systems. F-Hyps maintain binding to the von Hippel–Lindau (VHL) E3 ligase, with implications for targeted protein degradation in medicinal chemistry (Testa et al., 2018).

Medicinal Chemistry and Drug Design

  • c-Met Kinase Inhibitors : Docking studies of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, a related compound, provide insights into molecular features contributing to high inhibitory activity. This has implications for the design of c-Met kinase inhibitors used in cancer therapy (Caballero et al., 2011).

Synthesis Techniques

  • Synthesis of Derivatives : The synthesis of 4-fluoro-3-phenoxybenzaldehyde via Sommelet reaction demonstrates the practical approaches to creating derivatives of similar compounds. This synthesis technique is relevant for creating various analogs for research and development (Zhao Wenxian et al., 2005).

Antimicrobial Applications

  • Antimicrobial Activity : Research into 1,2,4-triazoles starting from isonicotinic acid hydrazide, involving reactions with compounds similar to 4-fluoro-3-pyrrolidinobenzaldehyde, shows potential in developing antimicrobial agents (Bayrak et al., 2009).

Scaffolds for Tripeptidomimetics

  • Development of Peptidomimetics : Synthesis of 2,3,4-substituted pyridines, which can serve as scaffolds in peptidomimetics, involves the use of compounds like this compound. These scaffolds are crucial for developing peptide-based therapeutic agents (Saitton et al., 2004).

Isotopomers for Research

  • Synthesis of Isotopomers : The synthesis of 4-(4-fluorobenzyl)piperidine isotopomers illustrates the use of 4-fluoro compounds in creating labeled compounds for research and diagnostic applications (Proszenyák et al., 2005).

Antioxidant Activity Studies

  • Antioxidant Activity of Derivatives : Research into the synthesis of thiazolidin-4-one derivatives using 4-fluorobenzaldehyde shows promising antioxidant activity, highlighting the potential for developing novel antioxidants (El Nezhawy et al., 2009).

Cancer Research

  • Anti-Lung Cancer Activity : Fluoro-substituted compounds, such as 6-fluorobenzo[b]pyran-4-one, demonstrate anti-lung cancer activity. This suggests the potential of fluorinated compounds in cancer treatment (Hammam et al., 2005).

Safety and Hazards

The safety data sheet for 4-Fluoro-3-pyrrolidinobenzaldehyde suggests that it is intended for research and development use only, and not for medicinal, household or other use . Specific hazards associated with this compound are not mentioned in the sources I found.

properties

IUPAC Name

4-fluoro-3-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)7-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDFLEONWSSNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712332
Record name 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197193-31-9
Record name 4-Fluoro-3-(1-pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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